molecular formula C14H15N3O B12549711 3,4-Di(pyridin-4-yl)morpholine CAS No. 143798-68-9

3,4-Di(pyridin-4-yl)morpholine

Cat. No.: B12549711
CAS No.: 143798-68-9
M. Wt: 241.29 g/mol
InChI Key: CADITOOOKAHWQK-UHFFFAOYSA-N
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Description

3,4-Di(pyridin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with two pyridine groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di(pyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the catalyst.

Chemical Reactions Analysis

Types of Reactions

3,4-Di(pyridin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or mCPBA in dichloromethane.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 3,4-Di(pyridin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Di(pyridin-4-yl)morpholine is unique due to its dual pyridine substitution on the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with specific biological activities or material properties .

Properties

CAS No.

143798-68-9

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3,4-dipyridin-4-ylmorpholine

InChI

InChI=1S/C14H15N3O/c1-5-15-6-2-12(1)14-11-18-10-9-17(14)13-3-7-16-8-4-13/h1-8,14H,9-11H2

InChI Key

CADITOOOKAHWQK-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

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